Cu(TMHD)2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H38CuO4 |

|---|---|

Molecular Weight |

430.1 g/mol |

IUPAC Name |

copper;2,2,6,6-tetramethylheptane-3,5-dione |

InChI |

InChI=1S/2C11H19O2.Cu/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2 |

InChI Key |

JGMGCTZGOAONPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) [Cu(TMHD)₂]

This technical guide provides a comprehensive overview of the chemical formula, structure, properties, and synthesis of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II), commonly abbreviated as Cu(TMHD)₂. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize copper-containing metal-organic compounds.

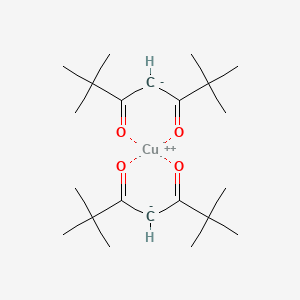

Chemical Formula and Structure

The chemical formula for bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) is C₂₂H₃₈CuO₄ .[1] The molecule consists of a central copper(II) ion coordinated to two bulky β-diketonate ligands, 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD). The coordination of the copper ion with the two enolate forms of the TMHD ligands results in a stable, square planar geometry around the copper center.

dot

Caption: 2D structure of Cu(TMHD)₂.

Data Presentation

The following table summarizes the key quantitative data for Cu(TMHD)₂.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₂H₃₈CuO₄ | [1] |

| Molecular Weight | 430.08 g/mol | [1] |

| CAS Number | 14040-05-2 | [1][2] |

| Appearance | Purple-blue to dark grey crystalline solid | [2][3] |

| Melting Point | 198 °C (decomposes) | [1] |

| Boiling/Sublimation Point | 100 °C at 0.1 mmHg (sublimes) | [1] |

| Purity | ≥99% | [2] |

Experimental Protocols

Synthesis of Cu(TMHD)₂

A general method for the synthesis of Cu(TMHD)₂ involves the reaction of a copper(II) salt with 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) in a suitable solvent.[4][5]

Materials:

-

Copper(II) acetate monohydrate [Cu(CH₃COO)₂·H₂O]

-

2,2,6,6-tetramethyl-3,5-heptanedione (TMHD)

-

Methanol (reagent grade)

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of copper(II) acetate monohydrate in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, dissolve a twofold molar excess of 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) in methanol.

-

Slowly add the TMHD solution to the stirring solution of copper(II) acetate.

-

A color change to a deep blue or purple solution should be observed, indicating the formation of the copper complex.

-

Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) to ensure the completion of the reaction.

-

The crude product can be precipitated by the addition of deionized water to the reaction mixture.

-

Collect the precipitated solid by vacuum filtration and wash with deionized water to remove any unreacted starting materials and byproducts.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.[6] The solid is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly to form crystals. The purified crystals are then collected by filtration and dried under vacuum.

Characterization Methods

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the Cu(TMHD)₂ complex and to confirm the coordination of the TMHD ligand to the copper ion.

Protocol:

-

A small amount of the dried Cu(TMHD)₂ sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The FTIR spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Key vibrational bands to be observed include the C=O and C=C stretching frequencies of the coordinated β-diketonate ligand, which will be shifted compared to the free ligand. The absence of the broad O-H stretch from the enol form of the free ligand indicates complex formation.

3.2.2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Due to the paramagnetic nature of the Cu(II) ion, obtaining high-resolution ¹H NMR spectra can be challenging, often resulting in broad signals.[7] However, it can still provide information about the ligand environment.

Protocol:

-

Dissolve a small amount of Cu(TMHD)₂ in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.

-

The spectrum is expected to show broad peaks corresponding to the protons of the TMHD ligand. The chemical shifts will be significantly different from those of the free ligand due to the paramagnetic influence of the copper ion.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the Cu(TMHD)₂ complex.

Protocol:

-

A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), can be used. EI-MS has been reported for the characterization of Cu(TMHD)₂.[4][5]

-

The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

The mass spectrum should show a prominent peak corresponding to the molecular ion [Cu(TMHD)₂]⁺ or characteristic fragment ions.

3.2.4. Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition profile of Cu(TMHD)₂. This is particularly important for its application as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD).[8]

Protocol:

-

A small, accurately weighed sample of Cu(TMHD)₂ is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen or argon.[9]

-

The weight loss of the sample is recorded as a function of temperature.

-

The resulting thermogram will show the temperature at which the complex begins to decompose and the temperature range over which volatilization or decomposition occurs.[9]

Logical Relationships and Workflows

The synthesis and characterization of Cu(TMHD)₂ follow a logical workflow, starting from the synthesis and purification, followed by a series of analytical techniques to confirm its identity, purity, and properties.

dot

Caption: Workflow for the synthesis and characterization of Cu(TMHD)₂.

References

- 1. 2,2,6,6-Tetramethyl-3,5-heptanedionate(II)copper | Cu(TMHD)2 | Cu[OCC(CH3)3CHCOC(CH3)3]2 – Ereztech [ereztech.com]

- 2. strem.com [strem.com]

- 3. BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)COPPER(II) | 14040-05-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization, and thermostability of bis(2,2,6,6- tetramethyl-3,5-heptanedionato)copper(II) - Beijing Institute of Technology [pure.bit.edu.cn]

- 6. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. One moment, please... [prochemonline.com]

- 9. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

Compound Identification and Molecular Weight

An In-depth Technical Guide to Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) - Cu(TMHD)₂

This guide provides a comprehensive overview of Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly abbreviated as Cu(TMHD)₂. It is intended for researchers, scientists, and professionals in materials science and chemistry, detailing the compound's properties, synthesis, and primary applications.

Cu(TMHD)₂ is a metal-organic coordination complex where a central copper atom in the +2 oxidation state is coordinated to two bidentate ligands of 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD).[1] Its bulky tetramethyl-heptanedionate ligands provide a stable structure suitable for advanced deposition techniques.[1]

The definitive molecular weight of Cu(TMHD)₂ is 430.08 g/mol .[1][2][3]

Quantitative Data Summary

The key identifying and physical properties of Cu(TMHD)₂ are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Weight | 430.08 g/mol [1][2][3] |

| Molecular Formula | C₂₂H₃₈CuO₄[1][4] |

| Linear Formula | Cu(C₁₁H₁₉O₂)₂[2] |

| CAS Number | 14040-05-2[2][3] |

| Synonyms | Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate), Cu(thd)₂, Cupric dipivaloylmethane[1][5] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Purple-blue to dark violet solid/crystalline powder[1][2][6] |

| Melting Point | 198-199 °C (decomposes)[2][3] |

| Boiling Point | 315 °C (Decomposes)[2] |

| Sublimation Point | 100 °C at 0.1 mmHg[1][6] |

| Solubility | Insoluble in water[2] |

| Purity (Typical) | 99% - 99.9%[2][3] |

Core Applications

Cu(TMHD)₂ is a high-performance precursor primarily utilized in materials science and the electronics industry due to its excellent thermal stability and volatility.[2]

-

Thin-Film Deposition : The compound is widely used in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) processes.[1][2] Its favorable thermal characteristics allow for the controlled growth of high-purity, uniform copper and copper oxide thin films, which are essential in the manufacturing of semiconductors, integrated circuits, and other microelectronic components.[1][2]

-

Catalysis : It serves as an effective catalyst in various organic transformations.[2] Notable examples include its use in Ullmann-type coupling reactions and facilitating oxidative radical coupling for regioselective C-C bond formations.[2]

-

Research and Development : In laboratory settings, Cu(TMHD)₂ is crucial for research into advanced materials, nanotechnology, and the development of next-generation electronic and energy storage devices.[1][2] Its application in creating hole transport layers in perovskite solar cells highlights its role in renewable energy research.[2]

Experimental Protocol: Synthesis of Cu(TMHD)₂

The following section details a common laboratory method for the synthesis of Cu(TMHD)₂.

Objective: To synthesize bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) from copper acetate hydrate and the TMHD ligand.[7]

Materials:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

2,2,6,6-tetramethyl-3,5-heptanedione (TMHD ligand)

-

Methanol (MeOH)

-

Standard laboratory glassware (beakers, flasks, etc.)

-

Stirring and heating apparatus

-

Filtration apparatus

Procedure:

-

Dissolution of Reactants : Dissolve copper acetate hydrate in methanol. In a separate vessel, dissolve the 2,2,6,6-tetramethyl-3,5-heptanedione ligand in methanol.

-

Reaction : Slowly add the methanol solution of the TMHD ligand to the stirring copper acetate solution. The reaction involves the interaction of the copper salt with the ligand.[7]

-

Precipitation : Upon mixing, the Cu(TMHD)₂ complex will precipitate out of the solution as a solid.

-

Isolation : Isolate the solid product by vacuum filtration.

-

Washing and Drying : Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials or impurities. Dry the final product under vacuum.

-

Characterization : The structure and purity of the synthesized Cu(TMHD)₂ can be confirmed using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).[7]

Visualization of Synthesis Workflow

The logical flow for the synthesis of Cu(TMHD)₂ is depicted below.

References

- 1. 2,2,6,6-Tetramethyl-3,5-heptanedionate(II)copper | Cu(TMHD)2 | Cu[OCC(CH3)3CHCOC(CH3)3]2 – Ereztech [ereztech.com]

- 2. ProChem Copper TMHD – Premium Precursor for Thin-Film & Semiconductor Applications [prochemonline.com]

- 3. Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) 99 14040-05-2 [sigmaaldrich.com]

- 4. Copper(II)bis(2,2,6,6-tetramethyl-3,5-heptanedionate) | C22H38CuO4 | CID 2733340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gelest.com [gelest.com]

- 6. BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)COPPER(II) | 14040-05-2 [chemicalbook.com]

- 7. Synthesis, characterization, and thermostability of bis(2,2,6,6-tetramethyl-3, 5-heptanedionato)copper(II) | Semantic Scholar [semanticscholar.org]

Synthesis of Copper(II) Bis(2,2,6,6-tetramethyl-3,5-heptanedionate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), also known as Cu(thd)₂, is a metal-organic compound with significant applications in various fields, including as a precursor for chemical vapor deposition (CVD) and as a catalyst in organic synthesis.[1][2] This technical guide provides an in-depth overview of a common and effective synthesis route for Cu(thd)₂, detailed experimental protocols, and a summary of its key physicochemical properties. The information is intended to equip researchers and professionals with the necessary knowledge for the successful preparation and characterization of this versatile copper complex.

Introduction

Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is a coordination complex consisting of a central copper atom in the +2 oxidation state chelated by two molecules of the organic ligand 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd).[3] The bulky tert-butyl groups of the ligand contribute to the compound's volatility and solubility in organic solvents, making it a valuable precursor for thin-film deposition techniques like metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD).[1][3] Furthermore, its catalytic activity is being explored in various organic transformations.[4] This guide focuses on a widely used synthesis method involving the reaction of a copper(II) salt with the β-diketone ligand.

Synthesis Route

The most common laboratory synthesis of copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) involves the reaction of a copper(II) salt, such as copper(II) acetate hydrate or copper(II) nitrate, with 2,2,6,6-tetramethyl-3,5-heptanedione in a suitable solvent, typically a lower alcohol like methanol or ethanol.[5][6] The general reaction is a ligand exchange where the acetate or nitrate ions are replaced by the deprotonated heptanedionate ligand, which acts as a bidentate chelating agent. The product, being less soluble in the reaction medium, often precipitates out of the solution upon formation or cooling.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of Cu(thd)₂.

3.1. Materials and Equipment

-

Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

-

2,2,6,6-tetramethyl-3,5-heptanedione (Hthd)

-

Methanol (reagent grade)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Beakers and graduated cylinders

-

Drying oven or desiccator

3.2. Synthesis Procedure

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve copper(II) acetate monohydrate in methanol. In a separate beaker, dissolve a stoichiometric amount (2 equivalents) of 2,2,6,6-tetramethyl-3,5-heptanedione in methanol.

-

Reaction: Slowly add the methanolic solution of the ligand to the stirring solution of the copper salt at room temperature. A color change and the formation of a precipitate should be observed.

-

Reaction Completion: The reaction mixture is typically stirred for a period of time (e.g., 1-2 hours) at room temperature or under gentle reflux to ensure the reaction goes to completion.

-

Isolation of the Product: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with small portions of cold methanol and then with deionized water to remove any unreacted starting materials and by-products.

-

Drying: Dry the purified product in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator under vacuum.

3.3. Purification

The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, ethanol, or a hexane/dichloromethane mixture. Dissolve the crude solid in a minimal amount of the hot solvent, and then allow it to cool slowly to form well-defined crystals.

Data Presentation

The following table summarizes the key quantitative data for copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate).

| Property | Value |

| Molecular Formula | C₂₂H₃₈CuO₄ |

| Molecular Weight | 430.08 g/mol [3] |

| Appearance | Blue to purple crystalline solid[7] |

| Melting Point | 198 °C (decomposes)[8] |

| Purity (typical) | ≥99%[8] |

| Solubility | Soluble in organic solvents. |

| FT-IR (selected peaks) | Key vibrational bands correspond to the C=O and C=C stretching of the chelate ring. |

| ¹H NMR | Due to the paramagnetic nature of Cu(II), NMR spectra typically exhibit broad signals.[6] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate).

Conclusion

The synthesis of copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) via the reaction of a copper(II) salt with 2,2,6,6-tetramethyl-3,5-heptanedione is a reliable and straightforward method suitable for laboratory-scale preparation. This guide provides a comprehensive framework, including a detailed experimental protocol and key characterization data, to facilitate the successful synthesis and purification of this important copper complex for its diverse applications in materials science and catalysis. Proper adherence to the outlined procedures and safety precautions will ensure a high-purity product.

References

- 1. ProChem Copper TMHD – Premium Precursor for Thin-Film & Semiconductor Applications [prochemonline.com]

- 2. rsc.org [rsc.org]

- 3. 2,2,6,6-Tetramethyl-3,5-heptanedionate(II)copper | Cu(TMHD)2 | Cu[OCC(CH3)3CHCOC(CH3)3]2 – Ereztech [ereztech.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization, and thermostability of bis(2,2,6,6- tetramethyl-3,5-heptanedionato)copper(II) - Beijing Institute of Technology [pure.bit.edu.cn]

- 6. Synthesis, characterization, and thermostability of bis(2,2,6,6-tetramethyl-3, 5-heptanedionato)copper(II) | Semantic Scholar [semanticscholar.org]

- 7. strem.com [strem.com]

- 8. Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) 99 14040-05-2 [sigmaaldrich.com]

An In-depth Technical Guide on the Physical Properties of the Cu(TMHD)₂ Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly abbreviated as Cu(TMHD)₂, is a metal-organic precursor widely utilized in material science, particularly in the fabrication of thin films via Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).[1] Its utility stems from a favorable combination of volatility, thermal stability, and clean decomposition, which are critical for the deposition of high-purity copper and copper oxide thin films. This technical guide provides a comprehensive overview of the core physical properties of Cu(TMHD)₂, presents detailed experimental protocols for their characterization, and illustrates the interplay between these properties and its application in thin-film deposition processes.

General Properties

Cu(TMHD)₂ is a copper(II) complex featuring two bulky 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. These ligands impart significant steric hindrance around the central copper atom, influencing the molecule's volatility and intermolecular interactions.

| Property | Value |

| Synonyms | Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate), Bis(2,2,6,6-tetramethylheptane-3,5-dionato)copper, Cu(dpm)₂ |

| CAS Number | 14040-05-2 |

| Molecular Formula | C₂₂H₃₈CuO₄ |

| Molecular Weight | 430.08 g/mol [1][2] |

| Appearance | Blue to dark violet crystalline powder or granules.[1][3] |

Thermal Properties

The thermal behavior of Cu(TMHD)₂ is paramount to its application in vapor deposition techniques. Key thermal properties include its melting point, sublimation behavior, and decomposition temperature.

| Thermal Property | Value |

| Melting Point | 198 °C (with decomposition)[2] |

| Sublimation Temperature | 100 °C at 0.1 mmHg[3] |

| Boiling Point | Decomposes at 315 °C |

| Decomposition Temperature | > 315 °C |

Vapor Pressure

The vapor pressure of Cu(TMHD)₂ is a critical parameter for controlling its delivery rate in CVD and ALD systems. The relationship between temperature and vapor pressure can be described by the Clausius-Clapeyron equation:

log₁₀(P) = A - B/T

Where:

-

P is the vapor pressure in Pascals (Pa)

-

T is the temperature in Kelvin (K)

-

A and B are empirically determined constants.

For Cu(TMHD)₂, the constants have been reported as:

-

A = 17.789

-

B = 6669 K

Using these constants, the following vapor pressures can be calculated over a range of temperatures relevant for deposition processes:

| Temperature (°C) | Temperature (K) | Vapor Pressure (Pa) |

| 70 | 343.15 | 0.45 |

| 80 | 353.15 | 0.98 |

| 90 | 363.15 | 2.03 |

| 100 | 373.15 | 4.02 |

| 110 | 383.15 | 7.64 |

| 120 | 393.15 | 14.01 |

| 130 | 403.15 | 24.96 |

| 140 | 413.15 | 43.25 |

| 150 | 423.15 | 73.15 |

Solubility

The solubility of Cu(TMHD)₂ is an important consideration for solution-based deposition techniques and for cleaning of deposition equipment.

| Solvent | Solubility |

| Water | Insoluble |

| Tetrahydrofuran (THF) | Soluble |

| Nonpolar Organic Solvents | Generally soluble |

| Supercritical Carbon Dioxide | Soluble, with solubility dependent on temperature and pressure. |

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Cu(TMHD)₂.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of Cu(TMHD)₂ powder into an alumina or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of Cu(TMHD)₂.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of Cu(TMHD)₂ powder in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 250 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram. The area under the melting peak is integrated to calculate the enthalpy of fusion.

Relationship between Physical Properties and Deposition Applications

The physical properties of Cu(TMHD)₂ are directly linked to its performance as a precursor in thin-film deposition. The following diagram illustrates these relationships.

Caption: Key physical properties of Cu(TMHD)₂ and their impact on deposition processes.

Conclusion

The physical properties of Cu(TMHD)₂, particularly its volatility, thermal stability, and well-defined vapor pressure, make it an excellent precursor for the deposition of high-quality copper-containing thin films. A thorough understanding of these properties, characterized by techniques such as TGA and DSC, is essential for the optimization of deposition processes and the successful fabrication of advanced electronic and functional materials. Further research into the quantitative solubility of Cu(TMHD)₂ in a wider range of organic solvents would be beneficial for advancing solution-based deposition methodologies.

References

A Comprehensive Technical Guide to the Thermal Stability of the Cu(TMHD)₂ Precursor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermal stability of copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly known as Cu(TMHD)₂. This precursor is of significant interest for various applications, including thin-film deposition via metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD), catalysis, and materials synthesis.[1] A comprehensive understanding of its thermal behavior is paramount for optimizing process parameters and ensuring the quality and reproducibility of the resulting materials.

Thermal Properties of Cu(TMHD)₂

Cu(TMHD)₂ is a purple-blue solid organometallic compound with the chemical formula Cu(C₁₁H₁₉O₂)₂.[1][2] Its thermal stability is a critical factor in its application as a precursor, particularly in deposition techniques that rely on its volatilization and subsequent decomposition. The key thermal parameters of Cu(TMHD)₂ are summarized in the table below.

| Property | Value | Notes | Source(s) |

| Melting Point | ~198 °C | Some sources indicate decomposition occurs at this temperature. | [1][2][3] |

| Decomposition Temperature | ~315 °C | This is the temperature at which the compound undergoes significant thermal breakdown. | [1] |

| Sublimation Conditions | 88 °C at 0.05 mmHg; 100 °C at 0.1 mmHg | Sublimation allows for the transport of the precursor in the gas phase for CVD and ALD applications. | [2][3] |

Experimental Protocols for Thermal Analysis

The thermal stability of Cu(TMHD)₂ is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which Cu(TMHD)₂ begins to decompose and to quantify its mass loss profile.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of Cu(TMHD)₂ powder into a clean, tared alumina or platinum crucible.

-

Experimental Parameters:

-

Atmosphere: High-purity nitrogen or argon gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment.

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied. Different heating rates can be used to study the kinetics of decomposition.[4]

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the temperature ranges of different decomposition steps. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of Cu(TMHD)₂ into a clean, tared aluminum or copper pan. Hermetically seal the pan to prevent sublimation before decomposition. An empty, sealed pan is used as a reference.

-

Experimental Parameters:

-

Atmosphere: A high-purity inert gas (nitrogen or argon) is purged through the DSC cell at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A constant heating rate, typically 10 °C/min, is applied.

-

Temperature Program: The sample is heated from a sub-ambient temperature (e.g., 0 °C) to a temperature beyond its decomposition point (e.g., 400 °C).

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak area can be integrated to determine the enthalpy of the transition.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for characterizing the thermal stability of the Cu(TMHD)₂ precursor.

Proposed Thermal Decomposition Pathway of Cu(TMHD)₂

The thermal decomposition of Cu(TMHD)₂ in the gas phase is a complex process involving the cleavage of ligands and the reduction of the copper center. Based on mass spectrometry studies, the decomposition can proceed through the following proposed pathway.

Discussion of Thermal Stability and Decomposition

The thermal stability of Cu(TMHD)₂ is attributed to the steric hindrance provided by the bulky tert-butyl groups on the heptanedionate ligands, which shield the central copper atom. This steric protection contributes to its relatively high decomposition temperature and allows for a stable sublimation process, which is essential for its use in MOCVD and ALD.

During thermal decomposition, the initial step is believed to be the homolytic cleavage of a copper-oxygen bond, leading to the formation of a Cu(I) intermediate and a ligand radical. This radical can then undergo further reactions, such as hydrogen abstraction or fragmentation, to produce a variety of volatile organic species. The final solid products can vary depending on the reaction atmosphere. In an inert atmosphere, the primary solid product is often metallic copper, potentially with some carbonaceous impurities. In the presence of an oxidizing agent like oxygen, copper oxides will be formed.

The precise control of the substrate temperature during deposition processes is critical. If the temperature is too low, the precursor may not decompose efficiently, leading to low growth rates and the incorporation of unreacted precursor into the film. Conversely, if the temperature is too high, gas-phase decomposition can occur, resulting in poor film quality and the formation of particulates.

Conclusion

Cu(TMHD)₂ is a valuable precursor for the deposition of copper-containing thin films due to its favorable thermal properties, including good volatility and thermal stability. A thorough understanding of its thermal decomposition behavior, as outlined in this guide, is essential for researchers and scientists to effectively utilize this compound in various applications. The provided experimental protocols and decomposition pathway offer a foundational framework for further investigation and process optimization.

References

- 1. ProChem Copper TMHD – Premium Precursor for Thin-Film & Semiconductor Applications [prochemonline.com]

- 2. strem.com [strem.com]

- 3. 2,2,6,6-Tetramethyl-3,5-heptanedionate(II)copper | Cu(TMHD)2 | Cu[OCC(CH3)3CHCOC(CH3)3]2 – Ereztech [ereztech.com]

- 4. Synthesis, characterization, and thermostability of bis(2,2,6,6-tetramethyl-3, 5-heptanedionato)copper(II) | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Solubility of Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly known as Cu(TMHD)₂, in various organic solvents. Cu(TMHD)₂ is a metal-organic compound with significant applications as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for creating thin films, as well as in catalysis.[1] Its effectiveness in these applications is often intrinsically linked to its solubility characteristics in relevant organic solvent systems. This guide offers a compilation of available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a substance, in this case, Cu(TMHD)₂, in a particular solvent is the maximum concentration of the solute that can dissolve in a solvent at a given temperature to form a saturated solution. This property is crucial for solution-based processing and for the delivery of precursors in various deposition techniques. The general principle of "like dissolves like" is a useful starting point, suggesting that nonpolar or weakly polar compounds like Cu(TMHD)₂ will exhibit better solubility in organic solvents with similar low polarity.

Quantitative Solubility Data

While Cu(TMHD)₂ is widely reported to have excellent solubility in many organic solvents, comprehensive quantitative data is not extensively tabulated in publicly available literature. The following table summarizes the available qualitative and any located quantitative solubility information for Cu(TMHD)₂ in a range of common organic solvents.

| Organic Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility (g/L) | Temperature (°C) |

| N,N-Dimethylformamide (DMF) | Amide | Very Soluble | Data not available | Not specified |

| Tetrahydrofuran (THF) | Ether | Soluble | Data not available | Not specified |

| Methanol | Alcohol | Soluble | Data not available | Not specified |

| Toluene | Aromatic Hydrocarbon | Soluble | Data not available | Not specified |

| n-Hexane | Alkane | Slightly Soluble | Data not available | Not specified |

| Glacial Acetic Acid | Carboxylic Acid | Sparingly Soluble | Data not available | Not specified |

| Chloroform | Halogenated Alkane | Very Slightly Soluble | Data not available | Not specified |

| Water | Protic | Practically Insoluble | Data not available | Not specified |

Researchers are advised to determine the solubility of Cu(TMHD)₂ in their specific solvent system and at the desired operating temperature empirically.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for process development and optimization. The following are detailed methodologies for two common and effective experimental techniques for determining the solubility of Cu(TMHD)₂ in organic solvents: the Gravimetric Method and the UV-Vis Spectrophotometric Method.

Gravimetric Method

This classic and straightforward method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.

Materials and Equipment:

-

Cu(TMHD)₂ solid

-

Organic solvent of interest

-

Thermostatic shaker or water bath

-

Analytical balance (accurate to at least 0.1 mg)

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Cu(TMHD)₂ to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from several hours to a couple of days, depending on the solvent and temperature. It is advisable to periodically analyze samples until a constant concentration is observed.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the withdrawn sample using a syringe filter compatible with the organic solvent to remove any suspended solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, clean, and dry container (e.g., a glass beaker or evaporating dish).

-

Carefully evaporate the solvent in a fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of inert gas (like nitrogen) can be used. Avoid excessive heating that could lead to decomposition of the Cu(TMHD)₂.

-

Once the solvent is removed, place the container with the solid residue in a drying oven at a temperature sufficient to remove any residual solvent but below the decomposition temperature of Cu(TMHD)₂.

-

Cool the container in a desiccator to room temperature and then weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved Cu(TMHD)₂ is the final constant mass of the container with the residue minus the initial mass of the empty container.

-

The solubility is then calculated by dividing the mass of the dissolved Cu(TMHD)₂ by the initial volume of the saturated solution withdrawn. The result is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

-

UV-Vis Spectrophotometric Method

This method is based on the Beer-Lambert Law and is suitable for colored compounds like Cu(TMHD)₂, which typically exhibits a blue or purple color in solution. It requires the creation of a calibration curve.

Materials and Equipment:

-

Cu(TMHD)₂ solid

-

Organic solvent of interest

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes (compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of Cu(TMHD)₂ in the chosen organic solvent.

-

Scan the absorbance of the solution over a range of wavelengths (e.g., 400-800 nm) using the UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of Cu(TMHD)₂ of a known concentration by accurately weighing the solid and dissolving it in a known volume of the solvent.

-

Perform a series of serial dilutions of the stock solution to create a set of standard solutions with decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept (which should be close to zero).

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of Cu(TMHD)₂ at the desired temperature as described in the Gravimetric Method (steps 1.1 and 1.2).

-

Withdraw a filtered aliquot of the saturated supernatant.

-

It is likely that the saturated solution will be too concentrated for direct measurement. Therefore, perform a precise dilution of the saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution from its measured absorbance.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of Cu(TMHD)₂ in the solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of Cu(TMHD)₂.

References

In-Depth Technical Guide: Safety and Handling of Cu(TMHD)₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly known as Cu(TMHD)₂. Adherence to these protocols is critical to ensure a safe laboratory environment.

Chemical Identification

| Identifier | Value |

| Chemical Name | Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) |

| Synonyms | Cu(TMHD)₂, Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate), Bis(2,2,6,6-tetramethylheptane-3,5-dionato)copper, Cupric dipivaloylmethane[1] |

| CAS Number | 14040-05-2[2][3][4] |

| Molecular Formula | C₂₂H₃₈CuO₄[2][3] |

| Molecular Weight | 430.08 g/mol [2][4] |

Hazard Identification and Classification

Cu(TMHD)₂ is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Irritation | 2 / 2A | H319: Causes serious eye irritation[1][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3][4] |

GHS Label Elements

| Element | Description |

| Pictogram | |

| Signal Word | Warning [1][4][5] |

| Hazard Statements | H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[2][4][5] |

| Precautionary Statements | Prevention: P261, P264, P271, P280[3][4] Response: P302 + P352, P305 + P351 + P338, P337 + P313[3][4] |

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to the following protocols is mandatory when working with Cu(TMHD)₂.

Engineering Controls and Personal Protective Equipment (PPE)

Proper engineering controls and PPE are the primary defense against exposure.

| Control / PPE | Specification |

| Ventilation | Work in a well-ventilated area. Use a local exhaust or a chemical fume hood to minimize exposure to dust.[1] |

| Eye Protection | Chemical safety goggles are required. Contact lenses should not be worn.[1] An emergency eye wash station must be readily available.[1] |

| Hand Protection | Neoprene or nitrile rubber gloves are recommended.[1] |

| Skin and Body Protection | Wear a lab coat or suitable protective clothing to prevent skin contact.[1] |

| Respiratory Protection | If dust formation is likely, a NIOSH-approved N95 dust mask or higher-level respiratory protection should be used.[4] |

First Aid Measures

In case of exposure, follow these first aid protocols immediately.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing.[1][3] Seek immediate medical attention.[1][3] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2][3] Seek medical attention if irritation develops or persists.[1][3] |

| Inhalation | Move the person to fresh air.[2][3] If not breathing, give artificial respiration.[2][3] Seek medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting.[2] Clean mouth with water and seek medical attention.[3] Never give anything by mouth to an unconscious person.[1][2] |

Handling and Storage

| Procedure | Protocol |

| Handling | Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[1] Minimize dust generation and accumulation.[6] Wash hands thoroughly after handling.[1] |

| Storage | Store in a cool, dry, and well-ventilated area.[2][7] Keep containers tightly sealed to prevent contamination.[2] |

Spill and Disposal Procedures

| Procedure | Protocol |

| Spill Cleanup | Sweep up the spilled solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[7] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations.[7] Do not release into the environment.[6] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Dark violet or purple crystalline solid/powder[2][3][8] |

| Melting Point | 192 - 200 °C (decomposes)[3][4] |

| Solubility | Insoluble in water[7] |

| Sublimation | Sublimes at 100°C under 0.1 mmHg vacuum[2] |

Stability and Reactivity

| Parameter | Description |

| Chemical Stability | Stable under recommended storage conditions.[7] |

| Conditions to Avoid | Dust formation, exposure to moist air or water.[6] |

| Incompatible Materials | Strong oxidizing agents, reducing metals, acetylene, and azides.[7] |

| Hazardous Decomposition Products | Carbon oxides and copper oxides upon combustion.[7] |

Logical Workflow and Signaling Pathways

The following diagrams illustrate the necessary workflow for safely handling Cu(TMHD)₂ and the logical progression of hazard response.

References

- 1. gelest.com [gelest.com]

- 2. 2,2,6,6-Tetramethyl-3,5-heptanedionate(II)copper | Cu(TMHD)2 | Cu[OCC(CH3)3CHCOC(CH3)3]2 – Ereztech [ereztech.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. 双(2,2,6,6-四甲基-3,5-庚二酮酸)铜 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 14040-05-2|Copper(II)bis(2,2,6,6-tetramethyl-3,5-heptanedionate)|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. prochemonline.com [prochemonline.com]

- 8. strem.com [strem.com]

An In-depth Technical Guide on the Core Fundamental Properties of Copper β-Diketonate Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(II) β-diketonate complexes represent a versatile class of coordination compounds with a rich history in various chemical applications, and they are increasingly being explored for their potent biological activities. Their unique electronic and structural properties, which can be fine-tuned through ligand modification, make them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties of copper β-diketonate complexes, with a focus on their synthesis, structural characteristics, spectroscopic signatures, and the molecular mechanisms underlying their biological effects, particularly in the context of drug development.

Introduction

β-Diketones are organic compounds that exist in a tautomeric equilibrium between the keto and enol forms. The deprotonated enolate form acts as a bidentate ligand, coordinating to a metal center through its two oxygen atoms to form a stable six-membered chelate ring. Copper(II), with its d⁹ electron configuration, readily forms square planar or distorted octahedral complexes with β-diketonate ligands. These complexes, often colored and crystalline, have garnered significant interest due to their applications as catalysts, precursors for material synthesis, and, more recently, as potential antimicrobial and anticancer agents.[1][2] The biological activity of these complexes is thought to arise from a combination of factors, including the redox activity of the copper center, the generation of reactive oxygen species (ROS), and their ability to interact with biological macromolecules like DNA and proteins.[1][3]

Synthesis of Copper(II) β-Diketonate Complexes

The synthesis of copper(II) β-diketonate complexes is generally straightforward and can be accomplished through several common methods. The choice of method often depends on the specific β-diketone ligand and the desired purity of the final product.

General Synthetic Protocol

A widely used method involves the reaction of a copper(II) salt with the β-diketone ligand in the presence of a base. The base deprotonates the β-diketone to form the enolate, which then coordinates to the Cu²⁺ ion.

Experimental Protocol: Synthesis of Bis(acetylacetonato)copper(II) [Cu(acac)₂] [4][5]

-

Dissolution of Copper Salt: Dissolve a stoichiometric amount of a copper(II) salt (e.g., copper(II) chloride, copper(II) sulfate, or copper(II) nitrate) in a suitable solvent, typically water or an alcohol/water mixture. For example, 4 g of copper(II) chloride dihydrate (CuCl₂·2H₂O) can be dissolved in 25 mL of distilled water.[4]

-

Ligand Addition: To the stirred copper(II) salt solution, add a solution of the β-diketone (e.g., acetylacetone) in a solvent like methanol. A typical molar ratio of Cu²⁺ to acetylacetone is 1:2.

-

Basification: Slowly add a base to the reaction mixture to facilitate the deprotonation of the β-diketone. Common bases include sodium acetate, sodium hydroxide, or ammonia solution. For instance, 6.8 g of sodium acetate dissolved in 15 mL of water can be added over 5 minutes.[4] The formation of the copper(II) β-diketonate complex is often indicated by a color change and the formation of a precipitate.

-

Reaction Completion and Isolation: The reaction mixture may be heated (e.g., to 80°C for 15 minutes) to ensure complete reaction.[4] After cooling, often in an ice bath, the solid product is collected by suction filtration.

-

Purification: The crude product is washed with cold distilled water and can be further purified by recrystallization from a suitable solvent, such as methanol, to yield the final crystalline product. The purified complex is then dried in an oven or a vacuum desiccator.

Alternative Synthetic Routes

Other synthetic strategies include:

-

Reaction with Copper(II) Hydroxide: Freshly prepared copper(II) hydroxide can be reacted directly with the β-diketone.

-

Electrochemical Synthesis: This method involves the anodic dissolution of copper in a solution containing the β-diketone.

Structural and Physicochemical Properties

The properties of copper(II) β-diketonate complexes are intrinsically linked to their molecular structure and the nature of the β-diketonate ligand.

Crystal Structure and Molecular Geometry

X-ray crystallography studies have revealed that monomeric bis(β-diketonato)copper(II) complexes typically adopt a square planar geometry around the central copper atom.[6] The two bidentate β-diketonate ligands lie in the same plane as the copper ion. In some cases, weak axial interactions with solvent molecules or neighboring complexes can lead to a distorted octahedral or square pyramidal geometry.[7]

Below is a table summarizing key structural parameters for the well-characterized bis(acetylacetonato)copper(II) complex.

| Structural Parameter | Value | Reference |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/n | [6] |

| Cu-O Bond Length | ~1.95 Å | [7] |

| O-Cu-O Bite Angle | ~90° | [6] |

| C-O Bond Length | ~1.28 Å | [7] |

| C-C (within chelate ring) | ~1.39 Å | [7] |

Spectroscopic Properties

Spectroscopic techniques are indispensable for the characterization of copper(II) β-diketonate complexes, providing valuable information about their electronic structure, bonding, and geometry.

The electronic spectra of copper(II) β-diketonate complexes are characterized by intense ligand-to-metal charge transfer (LMCT) bands in the UV region and weaker d-d transitions in the visible region. The positions of these bands are sensitive to the substituents on the β-diketonate ligand and the solvent.

| Complex | λ_max (nm) | Assignment | Reference |

| Cu(acac)₂ | ~243, 323 | π-π* (ligand), LMCT | [8] |

| ~560-800 | d-d transitions | [8] | |

| Cu(tfac)₂ (tfac = trifluoroacetylacetonate) | ~300-350 | π-π* (ligand), LMCT | [9] |

| ~650-700 | d-d transitions | [9] |

IR spectroscopy is a powerful tool for confirming the coordination of the β-diketonate ligand to the copper ion. The C=O and C=C stretching vibrations of the free ligand are shifted upon complexation.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comment | Reference |

| ν(C=O) | 1500 - 1600 | Lowered frequency compared to free ligand due to delocalization in the chelate ring. | [10] |

| ν(C=C) | 1450 - 1550 | Coupled with ν(C=O). | [10] |

| ν(Cu-O) | 400 - 500 | Indicates the formation of the metal-ligand bond. | [11] |

EPR spectroscopy is particularly informative for studying paramagnetic d⁹ Cu(II) complexes. The g-values and hyperfine coupling constants (A) provide insights into the geometry of the complex and the nature of the copper-ligand bonding. For axially symmetric complexes, two g-values, g∥ and g⊥, are observed.

| Complex | g∥ | g⊥ | A∥ (x 10⁻⁴ cm⁻¹) | Geometry | Reference |

| Cu(acac)₂ | 2.250 | 2.065 | ~160 | Square Planar | [12] |

| Generic Cu(β-diketonate)₂ | 2.2 - 2.3 | 2.0 - 2.1 | 150 - 200 | Square Planar/Distorted Octahedral | [13][14] |

Biological Activities and Mechanisms of Action

Copper β-diketonate complexes have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects. The underlying mechanisms are often multifaceted and involve the generation of reactive oxygen species (ROS), interaction with cellular macromolecules, and interference with key signaling pathways.

Anticancer Activity and Associated Signaling Pathways

Numerous studies have highlighted the potential of copper β-diketonate complexes as anticancer agents. Their cytotoxicity against various cancer cell lines is often attributed to the induction of apoptosis and autophagy.

A key mechanism is the generation of ROS within cancer cells.[15][16] The redox cycling of the copper ion (Cu²⁺/Cu⁺) can catalyze the formation of highly reactive hydroxyl radicals from endogenous hydrogen peroxide via a Fenton-like reaction. This surge in intracellular ROS can lead to oxidative damage to lipids, proteins, and DNA, ultimately triggering programmed cell death.[15]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the copper β-diketonate complex for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway for ROS-Mediated Apoptosis Induced by Copper Complexes

Caption: ROS-mediated apoptosis pathway induced by copper complexes.

Recent studies have shown that copper complexes can also induce apoptosis by inhibiting the JAK/STAT signaling pathway, which leads to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin.[17][18] Furthermore, these complexes can trigger autophagy, a cellular self-degradation process, which can either promote cell survival or lead to autophagic cell death.[19][20]

Antimicrobial Activity

Copper β-diketonate complexes have demonstrated significant activity against a range of bacteria and fungi.[1][21] The proposed mechanisms of antimicrobial action are similar to their anticancer effects and include:

-

ROS Generation: The production of ROS can damage microbial cell membranes, proteins, and nucleic acids.[1][3]

-

Cell Membrane Disruption: The lipophilic nature of some complexes allows them to penetrate the microbial cell membrane, disrupting its integrity and leading to leakage of cellular contents.[22]

-

Enzyme Inhibition: Copper ions can bind to essential enzymes, particularly those with sulfhydryl groups, leading to their inactivation.[22]

-

DNA Interaction: The complexes can bind to DNA, interfering with replication and transcription processes.[23]

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining MIC and MBC of copper complexes.

Conclusion and Future Perspectives

Copper(II) β-diketonate complexes are a fascinating and important class of coordination compounds with readily tunable properties. Their straightforward synthesis, coupled with their rich structural and spectroscopic characteristics, makes them an excellent platform for fundamental research. For drug development professionals, the potent and multifaceted biological activities of these complexes, particularly their ability to induce cancer cell death and inhibit microbial growth through ROS-mediated pathways, offer exciting opportunities for the design of novel therapeutics.

Future research should focus on elucidating the detailed molecular targets of these complexes to better understand their selectivity and to minimize potential off-target effects. The development of targeted delivery systems could further enhance their therapeutic efficacy while reducing systemic toxicity. The continued exploration of the structure-activity relationships of copper β-diketonate complexes will undoubtedly pave the way for the next generation of metal-based drugs.

References

- 1. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Copper Complexation Screen Reveals Compounds with Potent Antibiotic Properties against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. magritek.com [magritek.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploring C–F···π Interactions: Synthesis, Characterization, and Surface Analysis of Copper β-Diketone Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jetir.org [jetir.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. A novel copper complex induces ROS generation in doxorubicin resistant Ehrlich ascitis carcinoma cells and increases activity of antioxidant enzymes in vital organs in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Copper (II) complex of salicylate phenanthroline induces the apoptosis of colorectal cancer cells, including oxaliplatin‑resistant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New copper complexes inducing bimodal death through apoptosis and autophagy in A549 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanisms of Copper-Induced Autophagy and Links with Human Diseases [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. New Copper Complexes with Antibacterial and Cytotoxic Activity [mdpi.com]

- 23. DNA damage by copper(II) complexes: coordination-structural dependence of reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of Copper(II) TMHD

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II), commonly known as Cu(TMHD)₂, a versatile metal-organic compound. Valued for its thermal stability and volatility, Cu(TMHD)₂ is a key precursor in advanced material synthesis and a catalyst in various organic transformations. This document details its primary applications, presents quantitative data in structured tables, provides explicit experimental protocols, and visualizes key processes and mechanisms.

Core Applications of Cu(TMHD)₂

Cu(TMHD)₂ is predominantly utilized in two major fields: as a precursor for thin-film deposition via Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), and as a catalyst in organic synthesis.

Precursor for Thin Film Deposition

Due to its excellent thermal stability, volatility, and solubility in organic solvents, Cu(TMHD)₂ is an ideal candidate for MOCVD and ALD processes.[1][2] These techniques allow for the controlled deposition of high-purity copper and copper oxide thin films, which are crucial in the manufacturing of semiconductors, microelectronics, and optoelectronic devices.[1][2]

Key areas of application include:

-

Microelectronics: Deposition of uniform and defect-free copper films for high-speed transistors, integrated circuits, and conductive pathways in flexible electronics and printed circuit boards.[1]

-

Renewable Energy: Synthesis of copper oxide (Cu₂O) thin films that act as efficient hole transport layers (HTLs) in perovskite solar cells, enhancing charge mobility and overall efficiency.[1][3]

-

Nanotechnology: Modification of high-surface-area carbon materials for applications in nano-coatings and high-performance catalysis.[1]

Catalyst in Organic Synthesis

Cu(TMHD)₂ is recognized for its catalytic efficiency in a variety of organic transformations, which is of significant interest in pharmaceutical synthesis and the development of specialty chemicals.[1]

Notable catalytic applications include:

-

Ullmann-type Coupling Reactions: Cu(TMHD)₂ effectively catalyzes the cross-coupling of ferrocenes with heterocyclic amines, a valuable reaction in the synthesis of fine chemicals and bioactive compounds.[1]

-

Oxidative Radical Coupling: It facilitates the bicyclopentylation of alcohols with thianthrenium reagents, enabling regioselective C-C bond formations. This has potential applications in the synthesis of pharmaceuticals and advanced polymeric materials.[1][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the physical properties of Cu(TMHD)₂ and its application in MOCVD.

Table 1: Physical and Thermal Properties of Cu(TMHD)₂

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₈CuO₄ | [2] |

| Molecular Weight | 430.08 g/mol | [2] |

| Appearance | Dark violet crystalline powder | [2] |

| Melting Point | ~198 °C (decomposes) | [2] |

| Sublimation Temperature | 100 °C at 0.1 mmHg | [2] |

| Standard Enthalpy of Sublimation (ΔsubH°) | 96 ± 2 kJ mol⁻¹ | [6] |

Table 2: MOCVD Parameters for Copper and Copper Oxide Thin Film Deposition using Cu(TMHD)₂

| Deposited Material | Substrate | Deposition Temperature (°C) | Carrier Gas | Pressure (Torr) | Resulting Phase | Reference |

| Copper (Cu) | SiO₂/Si(100) | 250 - 450 | Ar, H₂ | 1 - 100 | Pure Cu | [7] |

| Copper(I) Oxide (Cu₂O) | Si, quartz/ITO | 250 | - | - | Pure Cu₂O | [3][8] |

| Copper(I/II) Oxide Mix | Si, quartz/ITO | 300 - 350 | - | - | Cu₂O and CuO | [3][8] |

| Copper(II) Oxide (CuO) | Si, quartz/ITO | 400 | - | - | Pure CuO | [3][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Cu(TMHD)₂.

MOCVD of Cu₂O Thin Films for Perovskite Solar Cells

This protocol describes the low-temperature MOCVD of Cu₂O thin films for use as hole transport layers.

Materials:

-

Cu(TMHD)₂ precursor

-

Substrates (e.g., Si, quartz/ITO)

-

MOCVD reactor

Procedure:

-

Place the substrates in the MOCVD reaction chamber.

-

Heat the Cu(TMHD)₂ precursor to its sublimation temperature to generate a vapor.

-

Introduce the precursor vapor into the reaction chamber using a carrier gas (e.g., Argon or Nitrogen).

-

Heat the substrates to the desired deposition temperature (e.g., 250 °C for pure Cu₂O).[3]

-

Maintain the chamber pressure at the desired level (e.g., 1-100 Torr).[7]

-

Allow the deposition to proceed for the desired time to achieve the target film thickness.

-

After deposition, cool down the chamber and remove the coated substrates.

-

Characterize the deposited films using techniques such as X-ray Diffraction (XRD) to confirm the phase and Scanning Electron Microscopy (SEM) to analyze the morphology.[3][8]

Ullmann-type Condensation of Phenols with Aryl Halides

This protocol outlines a general procedure for the copper-catalyzed C-O cross-coupling reaction. While a specific protocol with Cu(TMHD)₂ was not detailed in the search results, this generalized method can be adapted.

Materials:

-

Aryl halide

-

Phenol

-

Cu(TMHD)₂ (catalyst)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., DMF)

Procedure:

-

In a reaction vessel, combine the aryl halide, phenol, Cu(TMHD)₂ catalyst, and base.

-

Add the solvent and stir the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 120 °C) and maintain for the required reaction time.[9]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture and perform a work-up procedure to isolate the diaryl ether product. This typically involves extraction and purification by column chromatography.

Photocatalytic Bicyclopentylation of Alcohols

This protocol describes the Cu(TMHD)₂-catalyzed bicyclopentylation of alcohols.

Materials:

-

Alcohol

-

Bicyclopentyl thianthrenium salt

-

Cu(TMHD)₂ (catalyst)

-

Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

-

Base (e.g., Na₂CO₃)

-

3 Å molecular sieves

-

Solvent (e.g., MeCN)

-

Blue LED light source

Procedure:

-

To an oven-dried reaction vial, add the alcohol, bicyclopentyl thianthrenium salt, Cu(TMHD)₂, photocatalyst, base, and molecular sieves.[4][5]

-

Add the solvent under an inert atmosphere.

-

Irradiate the reaction mixture with a blue LED light source at room temperature with stirring.[4][5]

-

Monitor the reaction until completion.

-

After the reaction is complete, quench the reaction and purify the product using column chromatography.

Visualizations of Processes and Mechanisms

The following diagrams, generated using the DOT language, illustrate key experimental workflows and proposed reaction mechanisms.

MOCVD Experimental Workflow

Proposed Catalytic Cycle for Ullmann-type C-O Coupling

Conclusion

Cu(TMHD)₂ is a highly valuable and versatile compound with significant applications in materials science and organic synthesis. Its role as a precursor in MOCVD and ALD enables the fabrication of high-quality thin films essential for modern electronics and renewable energy technologies. Furthermore, its catalytic activity in forming carbon-carbon and carbon-heteroatom bonds offers powerful tools for the synthesis of complex molecules in the pharmaceutical and chemical industries. Further research into the applications of Cu(TMHD)₂, particularly in nanoparticle synthesis and the development of more efficient catalytic systems, is a promising area for future exploration.

References

- 1. ProChem Copper TMHD – Premium Precursor for Thin-Film & Semiconductor Applications [prochemonline.com]

- 2. 2,2,6,6-Tetramethyl-3,5-heptanedionate(II)copper | Cu(TMHD)2 | Cu[OCC(CH3)3CHCOC(CH3)3]2 – Ereztech [ereztech.com]

- 3. mdpi.com [mdpi.com]

- 4. Bicyclopentylation of Alcohols with Thianthrenium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for MOCVD of Copper Films using Cu(TMHD)₂ Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly known as Cu(TMHD)₂, is a widely utilized metal-organic precursor for the deposition of high-purity copper and copper oxide thin films via Metal-Organic Chemical Vapor Deposition (MOCVD).[1][2] Its favorable thermal stability, volatility, and clean decomposition characteristics make it an ideal candidate for applications in microelectronics, semiconductors, and other advanced materials where precise copper deposition is critical.[1] This document provides detailed application notes and experimental protocols for the use of Cu(TMHD)₂ in MOCVD processes.

Precursor Characteristics

Cu(TMHD)₂ is a purple-blue solid with a molecular formula of Cu(C₁₁H₁₉O₂)₂ and a molecular weight of 430.08 g/mol .[1] It has a melting point of approximately 198°C and sublimes at around 100°C under a pressure of 0.1 mmHg.[2] The precursor decomposes at temperatures around 315°C.[1] Its excellent thermal properties allow for controlled sublimation and transport to the deposition chamber.

Applications

The primary application of Cu(TMHD)₂ in MOCVD is the fabrication of high-quality copper thin films for various technological uses:

-

Microelectronics and Semiconductors: As a conductive layer in integrated circuits and for creating interconnects.[1]

-

Optoelectronics: In the manufacturing of various optical and electronic devices.[1]

-

Renewable Energy: In the production of thin-film solar cells.[1]

-

Nanotechnology: For creating copper-based nanomaterials and coatings.[1]

-

Catalysis: Used in the synthesis of catalysts for various chemical reactions.[1]

Quantitative Data Summary

The following tables summarize key experimental parameters and resulting film properties for the MOCVD of copper films using Cu(TMHD)₂.

Table 1: MOCVD Deposition Parameters for Copper Films using Cu(TMHD)₂

| Parameter | Value | Reference |

| Precursor (Vaporizer) Temperature | 120°C | [3] |

| Substrate Temperature | 250 - 450°C | [3] |

| Carrier Gas | Argon (Ar), Hydrogen (H₂) | [3] |

| Carrier Gas Flow Rate | 50 - 200 sccm | [3] |

| Total Reactor Pressure | 1 - 100 Torr | [3] |

| Substrate | SiO₂/Si(100) | [3] |

Table 2: Influence of Deposition Parameters on Film Properties

| Parameter | Observation | Reference |

| Substrate Temperature | The deposition rate of copper films in a hydrogen atmosphere peaks at approximately 350°C, suggesting a mass transport-limited regime at and above this temperature.[3] In an argon atmosphere, the deposition rate saturates around 350°C, with a maximum at about 370°C.[3] | [3] |

| Carrier Gas | Pure, carbon-free copper can be deposited in both inert (argon) and reactive (hydrogen) atmospheres.[3] Using hydrogen as a carrier gas can enhance the surface reaction and lead to films with fewer impurities. | [3] |

Experimental Protocols

This section outlines a detailed protocol for the deposition of copper thin films using Cu(TMHD)₂ in a low-pressure, cold-wall MOCVD reactor.

Substrate Preparation

-

Cut Si(100) wafers with a thermal oxide layer (~1 µm thick) into desired dimensions (e.g., 20 x 20 mm).[3]

-

Clean the substrates ultrasonically in a sequence of trichloroethylene, acetone, and methanol.

-

Rinse the substrates with deionized water.

-

Dry the substrates using a high-purity nitrogen gun.

-

Load the cleaned substrates into the MOCVD reactor.

MOCVD System Preparation

-

Ensure the MOCVD system is clean and leak-tight.

-

Load the Cu(TMHD)₂ precursor into the bubbler (vaporizer) in a glovebox under an inert atmosphere to prevent contamination.

-

Heat the precursor delivery lines to a temperature above the vaporizer temperature to prevent precursor condensation.

-

Pump down the reactor to the base pressure.

Deposition Process

-

Heat the substrate to the desired deposition temperature (e.g., 350°C).[3]

-

Heat the Cu(TMHD)₂ vaporizer to the set temperature (e.g., 120°C) to generate a stable vapor pressure.[3]

-

Introduce the carrier gas (Ar or H₂) at the desired flow rate (e.g., 50-200 sccm) through the vaporizer to transport the precursor vapor to the reaction chamber.[3]

-

Maintain the total reactor pressure at the desired level (e.g., 1.33 kPa).[3]

-

The precursor vapor is introduced into the reactor through a 'shower-type' manifold positioned above the substrate (e.g., 30 mm away).[3]

-

Continue the deposition for the desired duration (e.g., 15-120 minutes) to achieve the target film thickness.[3]

Post-Deposition

-

Stop the precursor flow by closing the valve to the vaporizer.

-

Turn off the substrate heater and allow the substrate to cool down under a continuous flow of the carrier gas.

-

Once at room temperature, vent the reactor to atmospheric pressure with an inert gas.

-

Remove the coated substrates for characterization.

Film Characterization

-

Thickness: Measure the film thickness using a profilometer or by calculating from the weight gain of the substrate.[3]

-

Crystallinity: Analyze the crystalline phases of the deposited film using X-ray Diffraction (XRD).[3]

-

Composition: Determine the elemental composition and purity of the films using Auger Electron Spectroscopy (AES).[3]

-

Resistivity: Measure the electrical resistivity of the copper films using the van der Pauw method.[3]

Visualizations

Logical Relationships and Workflows

Caption: Experimental workflow for MOCVD of copper films using Cu(TMHD)₂.

Caption: Simplified thermal decomposition pathway of Cu(TMHD)₂ in MOCVD.

References

Application Notes and Protocols for Atomic Layer Deposition using Cu(TMHD)₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce highly conformal and uniform films with atomic-level thickness control. This document provides detailed application notes and protocols for the ALD of copper (Cu) and copper oxide (Cu₂O) thin films using the metal-organic precursor bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II), commonly known as Cu(TMHD)₂. This precursor is favored for its thermal stability and volatility, making it suitable for both thermal and plasma-enhanced ALD processes.[1][2] These films have diverse applications in microelectronics, catalysis, and as antimicrobial coatings, which can be relevant in drug development and medical device manufacturing.

Precursor Details: Cu(TMHD)₂